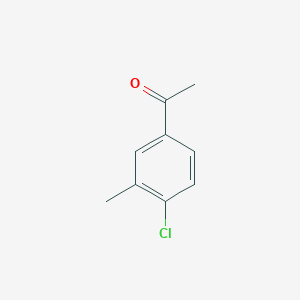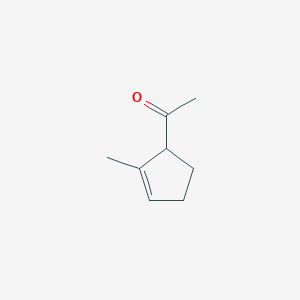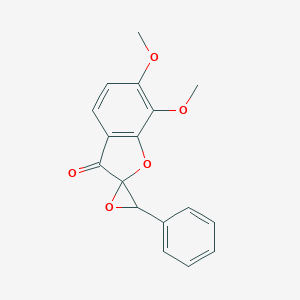
6,7-Dimethoxyaurone epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxyaurone epoxide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a derivative of aurone, a naturally occurring flavonoid found in many plants.
Aplicaciones Científicas De Investigación
6,7-Dimethoxyaurone epoxide has shown potential applications in various scientific research fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In agriculture, this compound has been studied for its potential use as a natural pesticide and herbicide. It has been shown to inhibit the growth of various plant pathogens and weeds. In material science, this compound has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and nanoparticles.
Mecanismo De Acción
The mechanism of action of 6,7-Dimethoxyaurone epoxide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways such as the NF-κB, MAPK, and PI3K/Akt pathways. It has been shown to inhibit the activity of various enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes.
Efectos Bioquímicos Y Fisiológicos
6,7-Dimethoxyaurone epoxide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. In addition, this compound has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that this compound can reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6,7-Dimethoxyaurone epoxide in lab experiments include its synthetic accessibility, low cost, and potential applications in various fields such as medicine, agriculture, and material science. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and its biological effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are many future directions for the study of 6,7-Dimethoxyaurone epoxide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential applications in various fields such as medicine, agriculture, and material science. For example, this compound could be further developed as a natural pesticide or herbicide. In addition, this compound could be used as a building block for the synthesis of novel materials with unique properties. Overall, the study of 6,7-Dimethoxyaurone epoxide has the potential to contribute to various scientific research fields and lead to the development of new technologies and products.
Métodos De Síntesis
The synthesis of 6,7-Dimethoxyaurone epoxide involves the reaction of 6,7-Dimethoxyaurone with a suitable oxidizing agent such as m-chloroperoxybenzoic acid (MCPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst such as trifluoroacetic acid (TFA). The reaction proceeds through the formation of an epoxide intermediate, which is then hydrolyzed to yield the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.
Propiedades
Número CAS |
10173-80-5 |
|---|---|
Nombre del producto |
6,7-Dimethoxyaurone epoxide |
Fórmula molecular |
C17H14O5 |
Peso molecular |
298.29 g/mol |
Nombre IUPAC |
6,7-dimethoxy-3'-phenylspiro[1-benzofuran-2,2'-oxirane]-3-one |
InChI |
InChI=1S/C17H14O5/c1-19-12-9-8-11-13(14(12)20-2)21-17(15(11)18)16(22-17)10-6-4-3-5-7-10/h3-9,16H,1-2H3 |
Clave InChI |
SAIKVYZCLOUCMX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=O)C3(O2)C(O3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



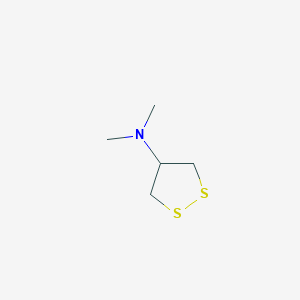
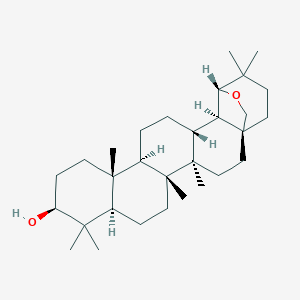
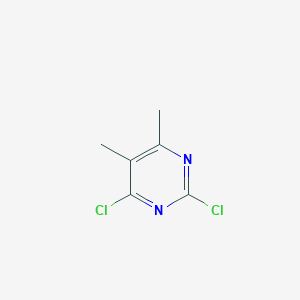
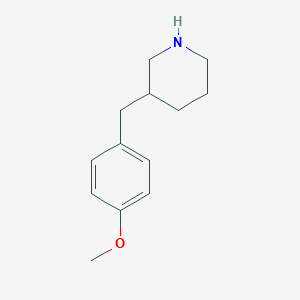
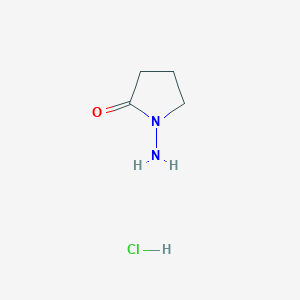
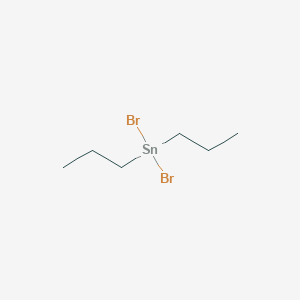
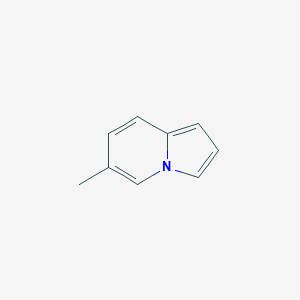
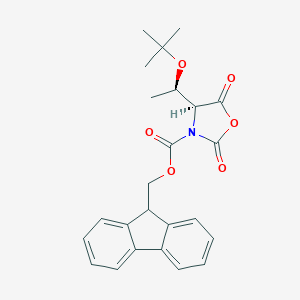

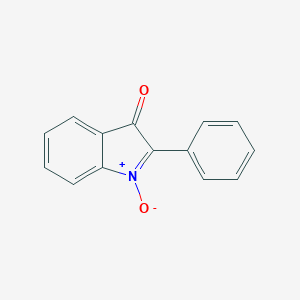
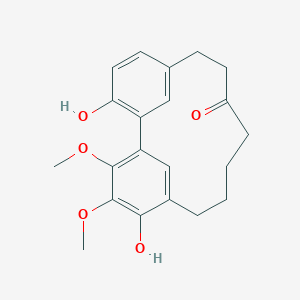
![4-[3-(Propylamino)propyl]benzene-1,2-diol](/img/structure/B154753.png)
